2,5-dichloro-4-methoxypyridin-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2,5-dichloro-4-methoxypyridin-3-amine” can be inferred from its name. It’s a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom) with methoxy (-OCH3) and amine (-NH2) functional groups at the 4th and 3rd positions respectively, and two chlorine atoms at the 2nd and 5th positions .Scientific Research Applications
Antimalarial Activity Exploration
A study by Barlin & Tan (1984) and Barlin & Tan (1985) explored the potential of N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate and related to 2,5-dichloro-4-methoxypyridin-3-amine, in antimalarial applications. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening.
Chemical Synthesis and Stability
The synthesis and stability of compounds related to this compound have been the focus of several studies. For instance, Ji, Li, & Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. Additionally, Saggiomo & Lüning (2008) investigated the remarkable stability of imino macrocycles in water, including those generated from 4-methoxypyridine-2,6-dicarbaldehyde, a related compound.
Tautomerisation and Structural Features
The tautomerisation and structural features of acridin-9-amines substituted at the exocyclic nitrogen atom, closely related to this compound, have been studied by Wróblewska et al. (2006). This research provides insights into the relations between tautomeric equilibria and the properties of substituents or features of the medium.
Synthesis of Derivatives
Electropolymerization and Optical Activity
The electropolymerization of 2-methoxyaniline-5-sulfonic acid, a compound structurally similar to this compound, was investigated by Strounina, Kane-Maguire, & Wallace (1999) for the production of optically active sulfonated polyanilines.
Safety and Hazards
Based on the information for related compounds, “2,5-dichloro-4-methoxypyridin-3-amine” may present some hazards. For instance, “4-Chloro-5-methoxypyridin-3-amine” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . Always handle such compounds with appropriate safety measures.
Properties
IUPAC Name |
2,5-dichloro-4-methoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPZKWSMYMBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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